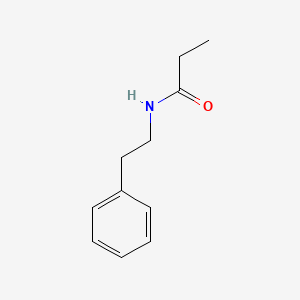
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C₃H₅N₃S·HCl. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid, cyanomethyl ester, monohydrochloride typically involves the reaction of cyanomethyl isothiocyanate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may produce thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which carbamimidothioic acid, cyanomethyl ester, monohydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamimidothioic acid, methyl ester, monohydrochloride
- 2-methylisothiouronium chloride
- S-methylisothiouronium chloride
Uniqueness
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is unique due to its specific ester and cyanomethyl functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
59793-60-1 |
|---|---|
Fórmula molecular |
C3H6ClN3S |
Peso molecular |
151.62 g/mol |
Nombre IUPAC |
cyanomethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-2-7-3(5)6;/h2H2,(H3,5,6);1H |
Clave InChI |
YJANCUVMJQPWBU-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)SC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)






